molecular formula C6H6BrNO B087399 3-Bromo-2-methoxypyridine CAS No. 13472-59-8

3-Bromo-2-methoxypyridine

Cat. No. B087399
CAS RN: 13472-59-8
M. Wt: 188.02 g/mol
InChI Key: PORGLLGXCAQORO-UHFFFAOYSA-N
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Patent
US06706878B2

Procedure details

Under an argon atmosphere, a mixture of 3-bromo-2-hydroxypyridine (3.49 g, 20 mmol), silver carbonate (3.67 g, 13.31 mmol), and iodomethane (1.5 mL, 24.1 mmol) in benzene (30 mL) was stirred in the dark at 40° C. to 50° C. for 24 hours, cooled in an ice bath, and filtered. The filtrate was washed once with 2% aqueous sodium bicarbonate and twice with water, dried (MgSO4), the benzene was evaporated at atmospheric pressure, and the residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 2:1) to 10 obtain the title compound (2.35 g, 12.5 mmol, 62%).
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
catalyst
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:8])=[N:4][CH:5]=[CH:6][CH:7]=1.I[CH3:10]>C1C=CC=CC=1.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:3]([O:8][CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
IC
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3.67 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred in the dark at 40° C. to 50° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed once with 2% aqueous sodium bicarbonate and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the benzene was evaporated at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 2:1) to 10

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=NC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.5 mmol
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.